molecular formula C10H7NO2S B8654725 2-(2-Nitroethenyl)-1-benzothiophene

2-(2-Nitroethenyl)-1-benzothiophene

Cat. No. B8654725
M. Wt: 205.23 g/mol
InChI Key: NPUPTMQXBWIESM-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions and workup as described in Example 1, step 2, 2-(2-nitro-vinyl)-benzo[b]thiophene (I-9a: 2.1 g, 0.010 mol) in dry THF (30 mL) was reacted with LAH (0.81 g, 0.021 mol) in dry THF (20 mL) to afford 1.6 g of the product (87.91% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
87.91%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[CH:5][C:6]1[S:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[CH:7]=1)([O-])=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[S:10]1[C:6]([CH2:5][CH2:4][NH2:1])=[CH:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CC2=C(S1)C=CC=C2
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions and workup

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1CCN)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 87.91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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